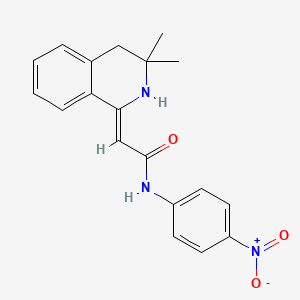![molecular formula C16H11BrN2O5 B5907619 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one, also known as BNPP, is a synthetic compound that has been widely used in scientific research. BNPP belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one is complex and depends on the specific biological system being studied. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, through the formation of a reversible complex with the enzyme. This compound has also been shown to scavenge ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. This compound has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antioxidant activity by scavenging ROS and protecting cells from oxidative damage. In addition, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a useful tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
Orientations Futures
There are many future directions for the use of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in scientific research. One direction is the development of this compound derivatives with improved biological activities and selectivity. Another direction is the investigation of the role of this compound in cellular signaling and gene expression. This compound could also be used as a tool to investigate the role of ROS in various biological processes. Finally, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, could be explored.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multistep process, starting from the reaction of salicylaldehyde with acetylacetone to form 1,3-diphenyl-2-propen-1-one. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde and 2-bromo-4-nitroaniline to form this compound. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This compound has been used to study the mechanism of action of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been used to investigate the role of reactive oxygen species (ROS) in cellular signaling and oxidative stress.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-bromo-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-8-11(19(21)22)2-3-13(12)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-8,18H,9H2/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYUMNBGDVJLP-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)
![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

